molecular formula C17H31N3O4S2 B12237921 1-methanesulfonyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}piperidine-4-carboxamide

1-methanesulfonyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}piperidine-4-carboxamide

Cat. No.: B12237921
M. Wt: 405.6 g/mol
InChI Key: WXMUKDJOEVCIBO-UHFFFAOYSA-N
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Description

1-methanesulfonyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a morpholine ring, and a thianyl group, all connected through a methanesulfonyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step involves the reaction of the piperidine derivative with methanesulfonyl chloride under basic conditions.

    Attachment of the Morpholine and Thianyl Groups: These groups are introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with morpholine and thianyl-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methanesulfonyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-methanesulfonylpiperidin-4-yl)methanol: Shares the methanesulfonyl and piperidine moieties but lacks the morpholine and thianyl groups.

    2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one: Contains a morpholine ring but differs in other structural aspects.

Uniqueness

1-methanesulfonyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H31N3O4S2

Molecular Weight

405.6 g/mol

IUPAC Name

1-methylsulfonyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C17H31N3O4S2/c1-26(22,23)20-6-2-15(3-7-20)16(21)18-14-17(4-12-25-13-5-17)19-8-10-24-11-9-19/h15H,2-14H2,1H3,(H,18,21)

InChI Key

WXMUKDJOEVCIBO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2(CCSCC2)N3CCOCC3

Origin of Product

United States

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